molecular formula C19H18ClN3O5S B1631645 5-R-Rivaroxabán CAS No. 865479-71-6

5-R-Rivaroxabán

Número de catálogo: B1631645
Número CAS: 865479-71-6
Peso molecular: 435.9 g/mol
Clave InChI: KGFYHTZWPPHNLQ-CQSZACIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-R-Rivaroxaban is the R-enantiomer of Rivaroxaban . Rivaroxaban is an anticoagulant that presents as a mechanism of action the direct and selective inhibition of activated coagulation factor X (FXa) and has a chiral center in its molecular structure . It is used to treat or prevent blood clots (venous thromboembolism, or VTE) .


Synthesis Analysis

An alternative synthesis method of rivaroxaban has been developed with an overall yield of 24%, and diminished reaction times . An efficient and facile synthetic method to synthesize rivaroxaban (1) in 39% global yield from ®-2-(chloromethyl)oxirane over six steps using a Goldberg coupling reaction as a key step .


Molecular Structure Analysis

Rivaroxaban has a chiral center in its molecular structure, but only the (S)-Rivaroxaban enantiomer presents pharmacological activity . The spatial conformation of a molecule is closely connected to its interaction with the human body .


Chemical Reactions Analysis

Rivaroxaban inhibits endogenous FXa more potently in human and rabbit plasma (IC 21 nM) than rat plasma (IC 290 nM). It demonstrates anticoagulant effects in human plasma, doubling prothrombin time (PT) and activates partial thromboplastin time at 0.23 and 0.69 μM, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-R-Rivaroxaban are as follows: Molecular Formula: C19H18ClN3O5S, Molecular Weight: 435.88 . It is a solid substance with high oral bioavailability (80–100 %) for the 10 mg tablet irrespective of food intake and for the 15 mg and 20 mg tablets when taken with food .

Aplicaciones Científicas De Investigación

Tratamiento de la Trombosis Venosa Profunda (TVP) y Embolia Pulmonar (EP)

Rivaroxabán es un inhibidor directo del factor Xa utilizado para el tratamiento de la trombosis venosa profunda (TVP, un coágulo de sangre en la pierna) y la embolia pulmonar (EP, un coágulo de sangre en el pulmón) .

Prevención de Coágulos de Sangre en la Fibrilación Auricular Después de la Cirugía

Rivaroxabán también se utiliza para prevenir coágulos de sangre en la fibrilación auricular después de una cirugía de cadera o rodilla .

Mejora de la Solubilidad

Rivaroxabán sufre de una baja solubilidad que dificulta su aplicación más amplia. Sin embargo, los eutécticos de Rivaroxabán con diversos ácidos han mostrado una mejora significativa en la solubilidad de Rivaroxabán .

Biodisponibilidad Mejorada

Se llevó a cabo un estudio farmacocinético in vivo para Rivaroxabán con ácido cafeico (CAA) y ácido cumárico (CA) en ratas, que mostró una mejora de 1.5 y 1.4 veces en la biodisponibilidad relativa para Rivaroxabán-CAA y Rivaroxabán-CA, respectivamente .

Mejora de la Estabilidad

Se realizaron estudios de estabilidad para todos los eutécticos, que revelaron una excelente estabilidad durante seis meses bajo condiciones aceleradas (40 °C y 75%) y doce meses bajo condiciones a largo plazo (30 °C y 60% de HR) .

Tratamiento y Prevención de la Enfermedad Tromboembólica

Rivaroxabán se utiliza para el tratamiento y la prevención de la enfermedad tromboembólica . Exhibe farmacocinética y farmacodinámica predecibles, por lo que no requiere monitoreo de coagulación de rutina, a diferencia de los antagonistas de la vitamina K (por ejemplo, warfarina) .

Menor Potencial de Interacciones Medicamento-Medicamento y Alimento-Medicamento

Rivaroxabán tiene un menor potencial de interacciones medicamento-medicamento y alimento-medicamento en comparación con la warfarina .

Reducción del Riesgo de Sangrado Mayor

Rivaroxabán redujo el riesgo de sangrado mayor en comparación con el tratamiento convencional .

Mecanismo De Acción

Target of Action

5-R-Rivaroxaban, commonly known as Rivaroxaban, is an anticoagulant and the first orally active direct factor Xa inhibitor . Its primary target is Factor Xa, a coagulation factor that plays a central role in the coagulation cascade . Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa) .

Mode of Action

Rivaroxaban competitively inhibits free and clot-bound factor Xa . By blocking the activity of Factor Xa, Rivaroxaban prevents thrombin generation, thereby exerting its anticoagulant effect . This inhibition of Factor Xa activity by Rivaroxaban is closely correlated with its plasma concentration .

Biochemical Pathways

Rivaroxaban affects the coagulation pathway by inhibiting Factor Xa. Factor Xa occupies a central position in the coagulation cascade, being activated by both the intrinsic and extrinsic coagulation pathways . By inhibiting Factor Xa, Rivaroxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thus preventing the formation of fibrin clots .

Pharmacokinetics

Rivaroxaban exhibits predictable pharmacokinetics. It is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . The oral bioavailability of Rivaroxaban is high (80–100%) for the 10 mg tablet . Elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects . Rivaroxaban has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug .

Result of Action

The primary result of Rivaroxaban’s action is anticoagulation, which is achieved by inhibiting Factor Xa and thus preventing thrombin generation . This leads to a reduction in the formation of fibrin clots, thereby preventing thromboembolic events .

Action Environment

Environmental factors such as diet and concomitant medications can influence the action of Rivaroxaban. Furthermore, the pharmacokinetics of Rivaroxaban is consistent across a broad range of different patient populations studied , suggesting that individual patient characteristics may also influence its action.

Safety and Hazards

Rivaroxaban can cause you to bleed more easily. Call your doctor at once if you have signs of bleeding such as: bruising or bleeding that will not stop (nosebleeds, bleeding gums, heavy menstrual bleeding); pain, swelling, new drainage, or excessive bleeding from a wound . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Análisis Bioquímico

Biochemical Properties

5-R-Rivaroxaban competitively inhibits free and clot-bound Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin . By inhibiting Factor Xa, 5-R-Rivaroxaban disrupts the coagulation cascade, reducing thrombin generation and clot formation .

Cellular Effects

5-R-Rivaroxaban has been reported to cause some side effects at the cellular level. These include bleeding, feeling dizzy or faint, and changes in some blood tests . It’s also been reported to cause tiredness and lack of energy, shortness of breath, noticeable heartbeats (heart palpitations), and paler than usual skin .

Molecular Mechanism

5-R-Rivaroxaban works by blocking the activity of the clotting protein Factor Xa . This inhibition interrupts the intrinsic and extrinsic pathways of the blood coagulation cascade, inhibiting both thrombin formation and the development of thrombi .

Temporal Effects in Laboratory Settings

5-R-Rivaroxaban has a predictable pharmacokinetic and pharmacodynamic profile. It has a rapid onset of action within 2–4 hours and a half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects .

Dosage Effects in Animal Models

While specific studies on 5-R-Rivaroxaban in animal models are limited, one study found that oral administration of rivaroxaban to cats was safe and well tolerated over a range of doses .

Metabolic Pathways

5-R-Rivaroxaban is metabolized via cytochrome P450 (CYP) 3A4 and CYP2J2, as well as by CYP-independent mechanisms . It has a dual mode of elimination; two-thirds of the drug undergoes metabolic degradation in the liver, half of which is excreted via the kidneys and half via the hepatobiliary route .

Transport and Distribution

5-R-Rivaroxaban is partially excreted by the kidneys, accounting for one-third of the overall elimination of unchanged active drug . It is also a substrate of P-glycoprotein, which can affect its distribution within the body .

Propiedades

IUPAC Name

5-chloro-N-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYHTZWPPHNLQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468042
Record name 5-R-Rivaroxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865479-71-6
Record name Rivaroxaban, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865479716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-R-Rivaroxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVAROXABAN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJP4GEG36M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-R-Rivaroxaban
Reactant of Route 2
Reactant of Route 2
5-R-Rivaroxaban
Reactant of Route 3
Reactant of Route 3
5-R-Rivaroxaban
Reactant of Route 4
Reactant of Route 4
5-R-Rivaroxaban
Reactant of Route 5
Reactant of Route 5
5-R-Rivaroxaban
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-R-Rivaroxaban

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.